molecular formula C23H35N3O5S B13376122 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide

Cat. No.: B13376122
M. Wt: 465.6 g/mol
InChI Key: MYMFPDQOOCHSLJ-WFYHXULLSA-N
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Description

1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrrolidinylcarbonyl moiety.

Properties

Molecular Formula

C23H35N3O5S

Molecular Weight

465.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-[(2S,3R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H35N3O5S/c1-4-17(2)21(23(28)25-13-5-6-14-25)24-22(27)18-8-7-15-26(16-18)32(29,30)20-11-9-19(31-3)10-12-20/h9-12,17-18,21H,4-8,13-16H2,1-3H3,(H,24,27)/t17-,18?,21+/m1/s1

InChI Key

MYMFPDQOOCHSLJ-WFYHXULLSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidinylcarbonyl Moiety: This step involves the reaction of the intermediate with pyrrolidinylcarbonyl chloride under controlled conditions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamides or thioethers.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to alterations in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
  • 1-[(4-ethoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
  • 1-[(4-methoxyphenyl)sulfonyl]-N-[2-ethyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide

Uniqueness

The uniqueness of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide lies in its specific structural features, which confer distinct chemical and biological properties

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